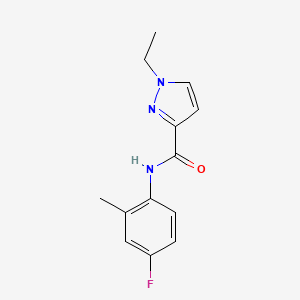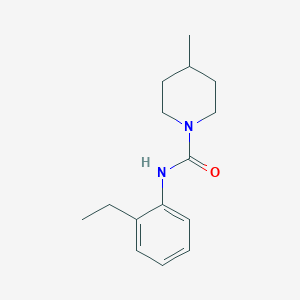
(2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride, also known as TTM, is a chemical compound that has been widely studied for its potential applications in the field of neuroscience. This compound has been shown to have a variety of effects on the central nervous system, including increasing dopamine release and enhancing synaptic plasticity. In
作用機序
The mechanism of action of (2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride is not fully understood, but it is thought to involve modulation of the dopamine system. This compound has been shown to increase the release of dopamine in the striatum, which is thought to be responsible for its effects on reward processing and addiction. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which may be related to its effects on learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the central nervous system. It has been shown to increase dopamine release in the striatum, which is thought to be responsible for its effects on reward processing and addiction. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which may be related to its effects on learning and memory.
実験室実験の利点と制限
One advantage of using (2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride in lab experiments is that it has been extensively studied and its effects are well characterized. However, one limitation is that it is a relatively new compound and there is still much to be learned about its mechanisms of action and potential applications.
将来の方向性
There are many potential future directions for research on (2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride. One area of interest is its potential applications in the treatment of addiction and other psychiatric disorders. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the field of neuroscience.
合成法
The synthesis of (2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride involves several steps, including the reaction of 2-thiophenemethylamine with 2,3,4-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by recrystallization and converted to the hydrochloride salt form.
科学的研究の応用
(2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance dopamine release in the striatum, which is a key region involved in reward processing and addiction. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which is important for learning and memory.
特性
IUPAC Name |
N-(thiophen-2-ylmethyl)-1-(2,3,4-trimethoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S.ClH/c1-17-13-7-6-11(14(18-2)15(13)19-3)9-16-10-12-5-4-8-20-12;/h4-8,16H,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHORGRASCNGGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCC2=CC=CS2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5431912.png)

![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)
![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5431946.png)
![7-(2-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431952.png)

![5-{[{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N,N-dimethyl-2-pyrimidinamine](/img/structure/B5431967.png)

![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5431976.png)
![4-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5431980.png)
![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431992.png)
